In-Depth Technical Guide: Physicochemical Properties of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
In-Depth Technical Guide: Physicochemical Properties of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and structural characteristics of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. This compound, identified by CAS Number 159184-14-2, serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research.
Core Physicochemical Data
The fundamental physicochemical properties of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate are summarized below. These values are critical for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 159184-14-2 | [1][2] |
| Molecular Formula | C₁₃H₁₈N₂O₅ | N/A |
| Molecular Weight | 282.29 g/mol | N/A |
| Boiling Point (Predicted) | 443.3 ± 25.0 °C | N/A |
| Density (Predicted) | 1.192 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 11.86 ± 0.46 | N/A |
| Physical State | Solid (Typical) | [3] |
Structural and Synthetic Overview
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a carbamate-protected amine. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, valued for its stability under many reaction conditions and its susceptibility to removal under acidic conditions. The 4-nitrophenoxy moiety serves as an effective leaving group, making this compound a useful reagent for introducing a protected aminoethyl spacer into various molecular scaffolds.
Logical Relationship of Functional Groups
The utility of this compound in multi-step synthesis is derived directly from the orthogonal nature of its key functional groups. The diagram below illustrates the distinct roles of the Boc protecting group and the nitrophenoxy leaving group.
Experimental Protocols
General Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 2-(4-nitrophenoxy)ethan-1-amine. This workflow involves the protection of the primary amine with a Boc group.
Detailed Methodology: Boc Protection
This protocol is adapted from general procedures for the N-acylation of amines.[4]
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Reaction Setup : Dissolve 2-(4-nitrophenoxy)ethan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).
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Addition of Boc Anhydride : To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent dropwise at 0 °C (ice bath).
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Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]
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Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water and brine.[5]
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Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4][5]
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Purification : Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate.[5]
Characterization Data
While specific experimental spectra for this compound are not available, characterization of similar compounds is routinely performed using the following techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance) : Would confirm the presence of the tert-butyl group (a singlet around 1.4 ppm), the ethyl spacer (two triplets), and the aromatic protons of the nitrophenoxy group (two doublets in the aromatic region).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Would show characteristic peaks for the carbonyl of the carbamate, the quaternary carbon and methyls of the Boc group, the carbons of the ethyl chain, and the aromatic carbons.
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FT-IR (Fourier-Transform Infrared Spectroscopy) : Would display characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the symmetric and asymmetric stretches of the nitro group.
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Mass Spectrometry (MS) : Would confirm the molecular weight of the compound. The ESI+ spectrum would be expected to show a peak for [M+H]⁺ or [M+Na]⁺.
References
- 1. rsc.org [rsc.org]
- 2. Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate | C13H18N2O4 | CID 10264884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
